![molecular formula C9H14OSSi B13467241 2-[(Trimethylsilyl)oxy]benzene-1-thiol CAS No. 58952-72-0](/img/structure/B13467241.png)
2-[(Trimethylsilyl)oxy]benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trimethylsilyl)oxy]benzene-1-thiol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring through an oxygen atom, with a thiol group (-SH) on the benzene ring. This compound is notable for its unique combination of silicon, oxygen, and sulfur atoms, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]benzene-1-thiol typically involves the protection of the hydroxyl group on benzene-1-thiol using a trimethylsilylating agent such as chlorotrimethylsilane in the presence of a base like triethylamine . The reaction proceeds through an S_N2-like mechanism where the hydroxyl group attacks the silicon atom, resulting in the formation of the trimethylsilyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar protective group chemistry. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Trimethylsilyl)oxy]benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzene-1-thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used to oxidize the thiol group.
Reduction: Reducing agents such as zinc and hydrochloric acid can convert the compound back to benzene-1-thiol.
Substitution: Acidic or basic conditions can facilitate the removal of the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Another product of thiol oxidation.
Benzene-1-thiol: Formed through reduction or deprotection reactions.
Wissenschaftliche Forschungsanwendungen
2-[(Trimethylsilyl)oxy]benzene-1-thiol finds applications in various fields:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the study of thiol-based redox reactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the design of thiol-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(Trimethylsilyl)oxy]benzene-1-thiol primarily involves the reactivity of the thiol group and the trimethylsilyl ether. The thiol group can participate in redox reactions, forming disulfides or sulfonic acids. The trimethylsilyl group acts as a protective group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1-thiol: Lacks the trimethylsilyl group, making it more reactive and less stable.
Trimethylsilyl ethers: Similar in structure but lack the thiol group, limiting their reactivity in redox processes.
Uniqueness
2-[(Trimethylsilyl)oxy]benzene-1-thiol is unique due to the combination of a thiol group and a trimethylsilyl ether, providing both protective and reactive functionalities. This dual nature allows for selective reactions and protection strategies in complex organic syntheses.
Eigenschaften
CAS-Nummer |
58952-72-0 |
|---|---|
Molekularformel |
C9H14OSSi |
Molekulargewicht |
198.36 g/mol |
IUPAC-Name |
2-trimethylsilyloxybenzenethiol |
InChI |
InChI=1S/C9H14OSSi/c1-12(2,3)10-8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 |
InChI-Schlüssel |
PTNAFEBVOLIPAT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=CC=C1S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
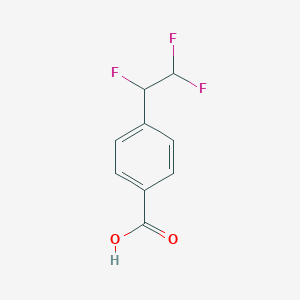

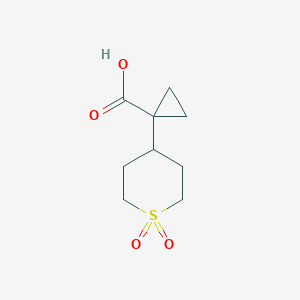
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
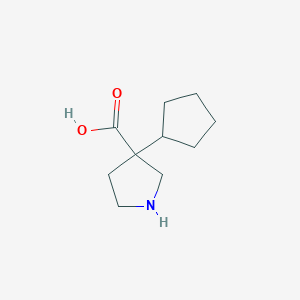
![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
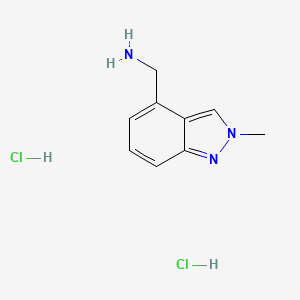
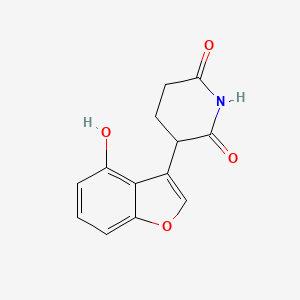

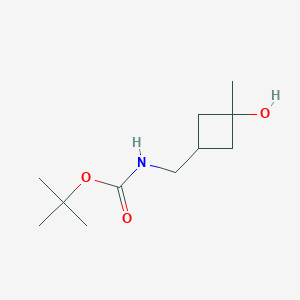
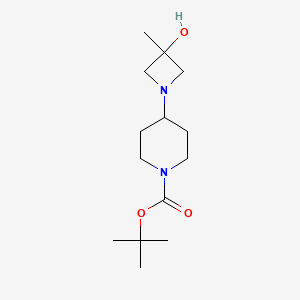
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
